REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=O)[CH:2]=1.S(Cl)([Cl:14])=O>C1C=CC=CC=1>[ClH:14].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([Cl:14])=[O:11])[CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
was elevated to 70° C.
|
Type
|
DISTILLATION
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Details
|
Benzene and thionyl chloride were distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was dried thoroughly under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
Cl.N1=CC(=CC=C1)C=CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |